![molecular formula C19H13N3O4S B2757067 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 313404-22-7](/img/structure/B2757067.png)
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
“N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound . This compound also includes a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a naphthalene ring, and a carboxamide group . The positions of the nitro and methoxy substituents on the benzothiazole ring could significantly influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitro group, the methoxy group, and the carboxamide group could affect properties such as solubility, melting point, and stability .Scientific Research Applications
Anti-Inflammatory Properties
This compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases where oxidative stress plays a key role.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.
Antimicrobial Activity
The compound has been used in the synthesis of derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . This suggests potential applications in the development of new antimicrobial agents.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This could potentially make them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted to prostaglandins by the COX enzymes. Prostaglandins are involved in various physiological processes, including inflammation. By inhibiting the COX enzymes, N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide disrupts this pathway, leading to a decrease in the production of prostaglandins and, consequently, a reduction in inflammation .
Result of Action
The primary result of the action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide is the reduction of inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, which are key mediators of inflammation . This leads to a reduction in the symptoms of inflammation, such as pain, swelling, and redness .
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-15-9-14(22(24)25)10-16-17(15)20-19(27-16)21-18(23)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZBPKIRXUQKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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